REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[C:3]([N:5]1[C:9]2=[N:10][CH:11]=[C:12]([Br:14])[CH:13]=[C:8]2[C:7]([CH:15]=[O:16])=[CH:6]1)=[O:4].S([CH2:28][N+:29]#[C-:30])(C1C=CC(C)=CC=1)(=O)=O.C1CCN2C(=NCCC2)CC1>COCCOC>[CH3:1][N:2]([CH3:17])[C:3]([N:5]1[C:9]2=[N:10][CH:11]=[C:12]([Br:14])[CH:13]=[C:8]2[C:7]([C:15]2[O:16][CH:30]=[N:29][CH:28]=2)=[CH:6]1)=[O:4]
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
CN(C(=O)N1C=C(C=2C1=NC=C(C2)Br)C=O)C
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
ADDITION
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Details
|
sorbent (HM-N, Jones Chromatography) was added
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by silicagel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)N1C=C(C=2C1=NC=C(C2)Br)C2=CN=CO2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 667 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |